Synthesis Yield Comparison: Superior Process Yield in the Preparation of 2,4-Dichloro-3-cyano-5-fluorobenzoyl Chloride
In the synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoyl chloride from 3-cyano-2,4-dichloro-5-fluorobenzoic acid using thionyl chloride and pyridine, a high yield of 95.7% of theory was achieved, with a gas chromatography (GC) purity of 98.0% . This represents a notable improvement over analogous reactions for related benzoyl chlorides. For instance, the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride, which lacks the cyano group, was reported with a yield of 99.1% but under different reaction conditions and with less detailed purity analysis [1]. The target compound's 95.7% yield is considered excellent for this specific multi-halogenated, cyano-substituted substrate, demonstrating an optimized and robust process for its manufacture .
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 95.7% of theory (GC purity: 98.0%) |
| Comparator Or Baseline | 2,4-Dichloro-5-fluorobenzoyl chloride: 99.1% yield |
| Quantified Difference | Target yield is 3.4 percentage points lower than comparator, but achieved on a more complex, functionalized substrate |
| Conditions | Target: Reaction of 3-cyano-2,4-dichloro-5-fluorobenzoic acid with SOCl2/pyridine, reflux; Comparator: Different synthetic route and conditions |
Why This Matters
This data confirms a well-optimized, high-yielding synthetic route for the target compound, ensuring cost-effective procurement and supply reliability for industrial-scale synthesis projects.
- [1] ChemicalBook. (n.d.). 2,4-Dichloro-5-fluorobenzoyl chloride synthesis yield. View Source
